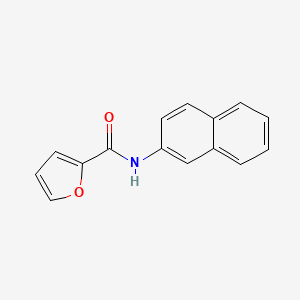![molecular formula C28H17Cl2IN2O4 B11543666 4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11543666.png)
4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings, halogen substituents, and functional groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the 1,3-benzoxazole ring. This can be achieved through the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Iodophenyl Group: The next step involves the introduction of the 4-iodophenyl group to the benzoxazole ring. This can be accomplished through a halogenation reaction using iodine and a suitable oxidizing agent.
Formation of the Imino Group: The imino group is introduced through a condensation reaction between the benzoxazole derivative and an aldehyde or ketone.
Methoxylation: The methoxy group is introduced through a methylation reaction using a suitable methylating agent.
Esterification: The final step involves the esterification of the compound with 2,4-dichlorobenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents such as sodium borohydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using suitable nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoxazole derivatives.
Hydrolysis: 2,4-dichlorobenzoic acid and 2-methoxyphenol derivatives.
科学研究应用
4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can serve as a lead compound for the development of new therapeutic agents.
Medicine: Research into the compound’s pharmacological properties has shown promise in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings. It can also be used as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial properties.
相似化合物的比较
4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
4-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate: This compound has a bromine substituent instead of iodine. The presence of bromine may affect the compound’s reactivity and biological activity.
4-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate: This compound has a chlorine substituent instead of iodine. The chlorine substituent may lead to different chemical and biological properties.
4-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate: This compound has a fluorine substituent instead of iodine. The fluorine substituent may enhance the compound’s stability and lipophilicity.
The uniqueness of this compound lies in its iodine substituent, which can significantly influence its chemical reactivity and biological activity. The presence of iodine may enhance the compound’s ability to interact with specific molecular targets, leading to its potential therapeutic applications.
属性
分子式 |
C28H17Cl2IN2O4 |
|---|---|
分子量 |
643.3 g/mol |
IUPAC 名称 |
[4-[[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-2-methoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H17Cl2IN2O4/c1-35-26-12-16(2-10-25(26)37-28(34)21-9-5-18(29)13-22(21)30)15-32-20-8-11-24-23(14-20)33-27(36-24)17-3-6-19(31)7-4-17/h2-15H,1H3 |
InChI 键 |
LTXDRVSBDIJDMC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I)OC(=O)C5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11543587.png)

![2-Amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11543599.png)
![4,4'-[(2,5-dibromo-3,4-dihydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11543601.png)
![[5-Hydroxy-5-(3-methoxyphenyl)-3-trifluoromethyl-4,5-dihydropyrazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B11543616.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11543627.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11543629.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11543644.png)

![ethyl 2-{[(5-chloro-2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11543653.png)

![2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B11543664.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543670.png)
